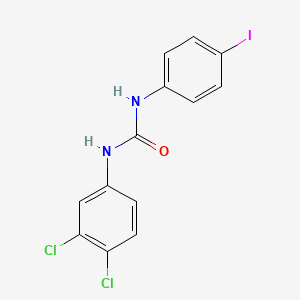

N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea, commonly known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a selective blocker of volume-regulated anion channels (VRACs), which are ion channels that play a crucial role in regulating cell volume and osmotic balance.

Mechanism of Action

N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea are heteromeric channels composed of LRRC8A and other LRRC8 family members. DCPIB binds to the extracellular domain of LRRC8A and blocks the channel pore, preventing the flow of ions and water across the cell membrane. This leads to a decrease in cell volume and changes in the intracellular ion concentration.

Biochemical and Physiological Effects:

DCPIB has been shown to have a wide range of biochemical and physiological effects. In neurons, DCPIB has been shown to inhibit the release of neurotransmitters such as glutamate and GABA, leading to changes in synaptic transmission and plasticity. In immune cells, DCPIB has been shown to regulate cell migration, cytokine production, and antigen presentation. DCPIB has also been shown to have anti-inflammatory effects in various animal models of disease.

Advantages and Limitations for Lab Experiments

DCPIB is a highly specific and potent blocker of N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea, making it an ideal tool for studying the role of these channels in various physiological processes. However, DCPIB has some limitations for lab experiments. It is relatively expensive compared to other channel blockers, and its solubility in aqueous solutions is limited. Additionally, DCPIB can have off-target effects on other ion channels, leading to potential complications in interpreting experimental results.

Future Directions

There are several future directions for research on DCPIB. One area of interest is the development of more potent and selective VRAC blockers. Another area of interest is the identification of the physiological and pathological roles of N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea in various tissues and organs. Additionally, DCPIB and other VRAC blockers may have therapeutic potential for various diseases, including cancer, epilepsy, and inflammatory disorders. Further research is needed to explore these possibilities.

Conclusion:

In conclusion, DCPIB is a unique chemical compound that has gained significant attention in scientific research due to its selective blocking of N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea. DCPIB has been extensively used to study the role of N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea in various physiological processes, and it has shown promise as a therapeutic agent for various diseases. However, further research is needed to fully understand the biochemical and physiological effects of DCPIB and to explore its potential therapeutic applications.

Synthesis Methods

DCPIB is synthesized by reacting 3,4-dichloroaniline and 4-iodoaniline with urea in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by recrystallization to obtain DCPIB in a high yield.

Scientific Research Applications

DCPIB has been extensively used in scientific research to study the role of N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea in various physiological processes. N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea are expressed in a wide range of cell types, including neurons, glial cells, and immune cells. DCPIB has been shown to inhibit N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea in these cells, leading to changes in cell volume, ion homeostasis, and cell signaling.

properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(4-iodophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2IN2O/c14-11-6-5-10(7-12(11)15)18-13(19)17-9-3-1-8(16)2-4-9/h1-7H,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZCMSGIGMBUGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichlorophenyl)-1-(4-iodophenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzylamino)-5-[(5-methyl-2-furyl)methylene]dihydro-2(3H)-furanone](/img/structure/B6083865.png)

![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B6083884.png)

![4-(2-isopropoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6083891.png)

![N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B6083895.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-furyl)benzoyl]-3-piperidinamine](/img/structure/B6083922.png)

![1-(3-chlorophenyl)-4-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B6083929.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6083934.png)

![1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6083940.png)

![1-[2-(3-chlorophenyl)ethyl]-4-{[(2-methyl-1H-imidazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6083950.png)

![2-cyclohexyl-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6083954.png)

![9-(4-methoxyphenyl)-7-(3-methylbutyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6083969.png)

![N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6083974.png)